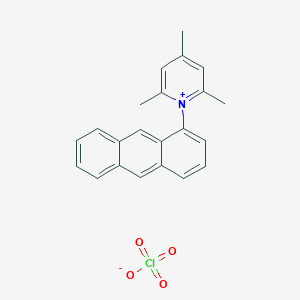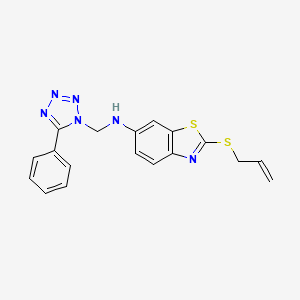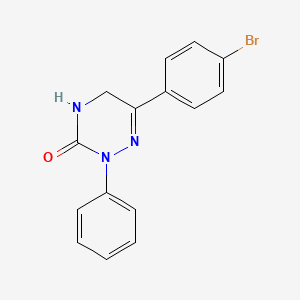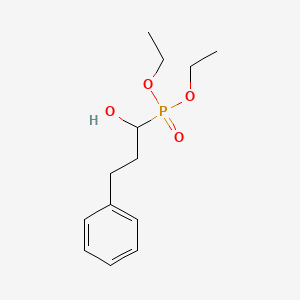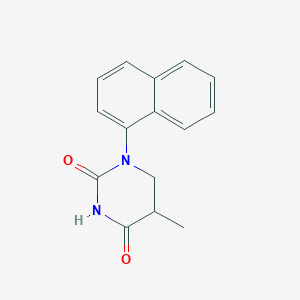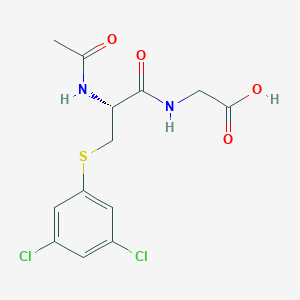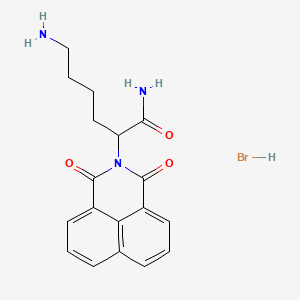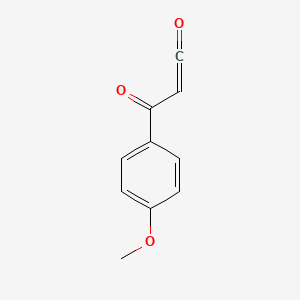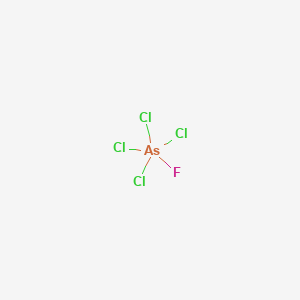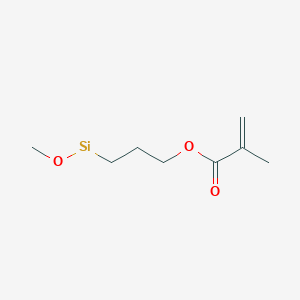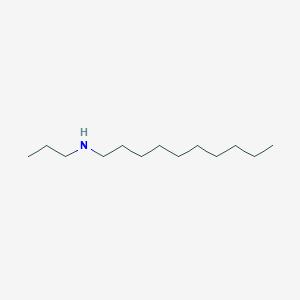
N-propyldecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyldecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound specifically has a propyl group attached to the nitrogen atom of decan-1-amine. This compound is characterized by its basic properties, which are similar to those of ammonia due to the presence of a lone pair of electrons on the nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Alkylation of Ammonia: One common method for preparing primary amines like N-propyldecan-1-amine is the direct alkylation of ammonia with an alkyl halide.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-propyldecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Amides, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Applications De Recherche Scientifique
Chemistry: N-propyldecan-1-amine is used as a building block in organic synthesis. Its nucleophilic properties make it valuable for constructing complex molecules through various functionalization reactions .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors. It is also explored for its potential in developing novel therapeutics .
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique electronic and mechanical properties make it suitable for applications in organic electronics and photovoltaics .
Mécanisme D'action
The mechanism by which N-propyldecan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lone pair of electrons on the nitrogen atom allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Decan-1-amine: Similar structure but lacks the propyl group.
Propylamine: Contains a propyl group but lacks the decan chain.
Butylamine: Another primary amine with a shorter carbon chain
Uniqueness: N-propyldecan-1-amine’s uniqueness lies in its specific combination of a long decan chain and a propyl group attached to the nitrogen atom. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
82223-73-2 |
|---|---|
Formule moléculaire |
C13H29N |
Poids moléculaire |
199.38 g/mol |
Nom IUPAC |
N-propyldecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h14H,3-13H2,1-2H3 |
Clé InChI |
LBTAXVIGKZQJMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



